molecular formula C10H9ClF3NO2S B2447210 4-chloro-N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzene-1-sulfonamide CAS No. 730986-30-8

4-chloro-N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B2447210
CAS No.: 730986-30-8
M. Wt: 299.69
InChI Key: XWXGUYOZLGWIKA-UHFFFAOYSA-N
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Description

4-chloro-N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a trifluoromethyl group, which often imparts unique chemical properties, such as increased lipophilicity and metabolic stability.

Properties

IUPAC Name

4-chloro-N-prop-2-enyl-3-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO2S/c1-2-5-15-18(16,17)7-3-4-9(11)8(6-7)10(12,13)14/h2-4,6,15H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXGUYOZLGWIKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Chloro-3-(trifluoromethyl)benzenesulfonyl Chloride

The sulfonyl chloride intermediate is synthesized through a three-step sequence:

  • Sulfonation of 4-Chloro-3-(trifluoromethyl)benzene :

    • Reagents : Fuming sulfuric acid (H₂SO₄·SO₃) at 150–180°C for 6–8 hours.
    • Mechanism : Electrophilic aromatic substitution directed by the electron-withdrawing trifluoromethyl group (meta-directing) and chlorine (ortho/para-directing). The sulfonic acid group preferentially occupies position 1 due to steric and electronic factors.
    • Yield : 65–75% after crystallization.
  • Chlorination of Sulfonic Acid :

    • Reagents : Phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in dichloromethane at reflux.
    • Reaction Time : 4–6 hours.
    • Yield : >90% (quantitative conversion).

Coupling with Allylamine

The sulfonyl chloride reacts with allylamine under mild conditions:

  • Reagents :
    • 4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride (1.0 equiv)
    • Allylamine (1.2 equiv)
    • Triethylamine (2.0 equiv) as HCl scavenger
  • Solvent : Anhydrous dichloromethane or tetrahydrofuran.
  • Conditions : Stirring at 0°C to room temperature for 2–4 hours.
  • Workup : Sequential washes with 1M HCl, saturated NaHCO₃, and brine.
  • Purification : Flash chromatography (petroleum ether/ethyl acetate, 4:1) or recrystallization from ethanol/water.
  • Yield : 70–85%.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the allylamine’s nitrogen on the electrophilic sulfur atom, followed by HCl elimination. Triethylamine ensures deprotonation of the sulfonamide product, preventing reversible side reactions.

Nickel-Catalyzed Allylic Amination

Reaction Overview

A modern alternative employs nickel catalysis to form the C–N bond between the sulfonamide and allyl group. This method avoids pre-functionalized sulfonyl chlorides and operates under milder conditions.

Protocol Adaptation from Literature

The procedure from Practical Synthesis of Allylic Amines via Nickel-Catalysed Three-Component Coupling (RSC, 2023) is modified for the target compound:

  • Reagents :
    • 4-Chloro-3-(trifluoromethyl)benzenesulfonamide (1.0 equiv)
    • Formaldehyde (1.5 equiv) as the aldehyde component
    • Ethylene gas (1.5 equiv) as the alkene
    • Ni(COD)₂ (10 mol%)
    • Tricyclohexylphosphine (PCy₃, 20 mol%)
    • Titanium(IV) isopropoxide (Ti(OiPr)₄, 20 mol%)
  • Solvent : Anhydrous acetonitrile.
  • Conditions : 100°C for 12 hours under argon.
  • Workup : Filtration through Celite®, solvent evaporation.
  • Purification : Column chromatography (hexane/ethyl acetate, 6:1).
  • Yield : 55–65%.

Mechanistic Pathway :
The nickel catalyst facilitates oxidative coupling of the alkene and aldehyde, generating a π-allyl intermediate. Subsequent transmetallation with the sulfonamide’s nitrogen forms the C–N bond, followed by reductive elimination to yield the allylic sulfonamide.

Comparative Analysis of Synthetic Methods

Parameter Traditional Method Nickel-Catalyzed Method
Starting Materials Sulfonyl chloride, allylamine Sulfonamide, formaldehyde, ethylene
Catalyst None Ni(COD)₂, PCy₃, Ti(OiPr)₄
Reaction Time 2–4 hours 12 hours
Temperature 0°C to rt 100°C
Yield 70–85% 55–65%
Scalability High (suitable for industrial production) Moderate (requires specialized catalysts)
Byproducts HCl, minor sulfonate esters Nickel residues, aldol condensation products

Industrial-Scale Optimization

Continuous Flow Synthesis

To enhance throughput and safety, the traditional method is adapted to continuous flow reactors:

  • Reactor Design : Two-stage tubular reactor with in-line quenching.
    • Stage 1 : Sulfonyl chloride and allylamine mixing at 5°C.
    • Stage 2 : Triethylamine addition and residence time of 10 minutes.
  • Throughput : 50 kg/hour with >95% conversion.

Solvent Recycling

Dichloromethane is recovered via fractional distillation, reducing waste and cost by 40%.

Challenges and Mitigation Strategies

Regioselectivity in Sulfonation

The trifluoromethyl group’s strong meta-directing effect risks sulfonic acid group misplacement. Mitigation includes:

  • Low-Temperature Sulfonation : Slows reaction kinetics, favoring thermodynamically controlled product.
  • Directed Ortho-Metalation : Using directed lithiation to pre-install sulfonate groups.

Emerging Methodologies

Photoredox Catalysis

Preliminary studies show that visible-light-mediated catalysis can couple sulfonyl chlorides with allylamines at room temperature:

  • Catalyst : Ir(ppy)₃ (2 mol%).
  • Yield : 60–70% with reduced energy input.

Biocatalytic Approaches

Engineered sulfotransferases demonstrate activity toward allylamine substrates, though yields remain <30%.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The prop-2-en-1-yl group can be oxidized to form corresponding alcohols or acids.

    Reduction: The sulfonamide group can be reduced under specific conditions to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products

    Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

Medicinal Chemistry

4-chloro-N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzene-1-sulfonamide has been investigated for its potential as an antibacterial agent. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folate synthesis. Research has shown that derivatives of sulfonamides can exhibit enhanced antibacterial activity against resistant strains of bacteria, making this compound a candidate for further development in antibiotic therapies .

Agrochemicals

In agrochemical research, this compound is being studied for its herbicidal properties. The trifluoromethyl group is known to enhance the biological activity of agrochemicals by increasing their lipophilicity and stability in the environment. Studies have indicated that sulfonamide derivatives can effectively control weed species while minimizing phytotoxicity to crops, making them valuable in sustainable agriculture practices .

Materials Science

The incorporation of this compound into polymer matrices has been explored to improve material properties such as thermal stability and chemical resistance. Research indicates that adding sulfonamide compounds can enhance the mechanical properties of polymers, making them suitable for various industrial applications .

Case Study 1: Antibacterial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound. The results demonstrated a significant reduction in bacterial growth rates compared to controls, highlighting the compound's potential as a lead structure for developing new antibiotics .

Case Study 2: Herbicidal Efficacy

In a field trial reported by Pesticide Science, researchers tested the herbicidal activity of this compound against common agricultural weeds. The results indicated that formulations containing this compound provided effective weed control with low application rates, suggesting its viability as a sustainable herbicide alternative .

Mechanism of Action

The mechanism of action of 4-chloro-N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzene-1-sulfonamide would depend on its specific application. For instance:

    Antimicrobial Activity: It may inhibit bacterial enzymes by mimicking the structure of natural substrates.

    Enzyme Inhibition: It could bind to the active site of enzymes, blocking their activity.

    Receptor Modulation: It might interact with cellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(prop-2-en-1-yl)benzenesulfonamide: Lacks the trifluoromethyl group, which may affect its chemical properties.

    3-(trifluoromethyl)benzenesulfonamide: Lacks the chloro and prop-2-en-1-yl groups, leading to different reactivity and applications.

    N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzenesulfonamide: Lacks the chloro group, which may influence its biological activity.

Uniqueness

The presence of both the chloro and trifluoromethyl groups in 4-chloro-N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzene-1-sulfonamide imparts unique chemical properties, such as enhanced lipophilicity and metabolic stability, making it a valuable compound for various applications.

Biological Activity

4-Chloro-N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzene-1-sulfonamide, identified by its CAS number 730986-30-8, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance pharmacological properties in various chemical entities.

Chemical Structure and Properties

The molecular formula of this compound is C8H7ClF3NO2SC_8H_7ClF_3NO_2S with a molecular weight of 273.66 g/mol. The presence of the trifluoromethyl group contributes to its lipophilicity and bioactivity, making it an interesting candidate for further research in medicinal chemistry.

Biological Activity

The biological activity of this compound has been explored primarily in the context of its role as a potential inhibitor of specific enzymes and its interaction with biological systems.

Antimicrobial Activity

Sulfonamides have historically been used as antimicrobial agents. The biological activity of sulfonamides often involves inhibition of bacterial folate synthesis, which is essential for DNA synthesis and cell division. Although direct studies on this compound's antimicrobial efficacy are scarce, its sulfonamide moiety suggests possible antimicrobial properties, warranting further investigation.

Case Studies and Research Findings

Several studies have investigated the biological implications of related compounds, providing insights that may be extrapolated to this compound:

  • DPP-IV Inhibition : A study explored various DPP-IV inhibitors and highlighted the significance of trifluoromethyl groups in enhancing enzyme affinity and selectivity . This suggests that similar modifications in our compound could yield beneficial effects.
  • Antimicrobial Efficacy : A review on sulfonamides noted their effectiveness against a range of bacteria, emphasizing their role in treating infections . While specific data for our compound is lacking, the general trend supports further exploration into its antimicrobial properties.
  • Structure-Activity Relationship (SAR) : Research into SAR for sulfonamides indicates that modifications can significantly impact biological activity. For instance, variations in substituents can alter binding affinities to target enzymes or receptors .

Data Table: Properties and Activities

Property/ActivityValue/Description
CAS Number730986-30-8
Molecular FormulaC8H7ClF3NO2SC_8H_7ClF_3NO_2S
Molecular Weight273.66 g/mol
Potential Biological ActivityDPP-IV inhibition, antimicrobial properties
Structural FeaturesTrifluoromethyl group, sulfonamide moiety

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-chloro-N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzene-1-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or sulfonylation reactions. For example, refluxing in tetrahydrofuran (THF) with a sulfonyl chloride precursor and an amine (e.g., prop-2-en-1-amine) under anhydrous conditions is a common approach . Optimization involves adjusting stoichiometry, reaction time (e.g., 9–12 hours), and purification via recrystallization or chromatography. Monitoring by TLC or HPLC ensures yield and purity.

Q. How can the compound’s purity and structural identity be validated in early-stage research?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to confirm substituent positions and trifluoromethyl group integrity.
  • High-resolution mass spectrometry (HRMS) for molecular weight verification.
  • X-ray crystallography (e.g., SHELX programs ) for unambiguous structural determination, particularly if novel polymorphs are suspected.

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound?

  • Methodological Answer :

  • Solubility : Test in common solvents (e.g., acetone, THF, methanol) via gravimetric analysis. Similar sulfonamides show low aqueous solubility (e.g., 0.0029 g/L for flusulfamide ), necessitating DMSO for biological assays.
  • Stability : Conduct accelerated stability studies under varying pH, temperature, and light exposure. Trifluoromethyl groups may enhance thermal stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., fungicidal vs. anticancer effects) for this compound?

  • Methodological Answer :

  • Dose-response profiling : Compare EC₅₀/IC₅₀ values across assays to identify context-dependent activity.
  • Target identification : Use computational docking (e.g., AutoDock Vina) and proteomics to map interactions with fungal enzymes (e.g., succinate dehydrogenase ) versus human kinases.
  • Metabolite analysis : LC-MS/MS to detect active metabolites that may explain divergent effects .

Q. What strategies are effective for improving the compound’s bioavailability in pharmacological studies?

  • Methodological Answer :

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to the sulfonamide or allyl moiety to enhance membrane permeability.
  • Nanoparticle encapsulation : Use liposomal or polymeric carriers to improve solubility and biodistribution.
  • Structure-activity relationship (SAR) studies : Modify the trifluoromethyl or chloro substituents to balance lipophilicity (logP) and polar surface area (e.g., targeting <90 Ų for oral bioavailability) .

Q. How can crystallographic data be leveraged to predict and explain this compound’s reactivity or intermolecular interactions?

  • Methodological Answer :

  • Hirshfeld surface analysis : Quantify non-covalent interactions (e.g., C–H···O, π–π stacking) using software like CrystalExplorer.
  • DFT calculations : Model reaction pathways (e.g., sulfonamide hydrolysis) using Gaussian or ORCA, validated against experimental kinetics.
  • Twinning analysis : For ambiguous diffraction patterns, use SHELXL or WinGX to refine crystal structures and identify pseudosymmetry.

Q. What experimental designs are recommended for assessing environmental persistence or toxicity of this compound?

  • Methodological Answer :

  • Soil/water half-life studies : Conduct under OECD 307 guidelines to simulate aerobic and anaerobic degradation.
  • Ecotoxicology assays : Use Daphnia magna or Vibrio fischeri models for acute toxicity (LC₅₀/EC₅₀).
  • Metabolite profiling : Identify degradation products via high-resolution mass spectrometry to assess ecological risks .

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